![molecular formula C20H20ClN3O2 B5553372 1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5553372.png)
1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to the one typically involves the use of piperazine-2,5-dione as a core structure. One method includes the preparation of arylmethylenepiperazine-2,5-diones from readily available piperazine-2,5-dione, followed by cyclization using copper bronze to yield pyrazino[1,2-a]indoles. These compounds can be further modified to produce 2-substituted indoles through reactions with various reducing agents (To Akeng’a & R. Read, 2005).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through single-crystal X-ray analysis, revealing polymorphic crystalline forms. These structures exhibit different hydrogen-bonding networks, which are crucial for understanding the compound’s molecular interactions (Robin A Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving piperazine-2,5-diones often lead to the formation of diverse and biologically active molecules. For instance, the Dieckmann cyclization has been utilized to form piperazine-2,5-diones from substrates containing terminal methylene adjacent to nitrogen, indicating the versatility of reactions this compound can undergo (Claude Larrivée Aboussafy & D. Clive, 2012).
Physical Properties Analysis
The physical properties, such as crystalline form and molecular interactions, are pivotal for understanding the behavior of these compounds. The polymorphs of related compounds, as determined by X-ray crystallography, display different hydrogen-bonding networks, which influence their physical properties and stability (Robin A Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of “1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione” and related compounds are deeply influenced by their structure. The presence of functional groups such as piperazine and indole dione contributes to their reactivity and interaction with other molecules. Studies have shown that modifications on the piperazine-2,5-dione ring can significantly affect the compound's reactivity and potential biological activity (A. S. Girgis, 2009).
科学的研究の応用
Synthesis and Chemical Properties
Dieckmann Cyclization Route
A fundamental approach to synthesizing piperazine-2,5-diones, which are structurally related to the compound , involves Dieckmann cyclization. This method highlights the versatility of substructures similar to 1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione in forming cyclic diones through a cyclization process. The starting materials for such syntheses are typically assembled via acylation and oxidation processes, indicating a broad scope for chemical modifications and applications in drug design and material science (Aboussafy & Clive, 2012).
Organic Crystal Engineering
The compound's structural relatives have been explored for their potential in organic crystal engineering, demonstrating the ability to form polymorphic crystalline forms with different hydrogen-bonding networks. Such studies are crucial for understanding the solid-state properties and could inform the design of novel materials with specific optical or mechanical properties (Weatherhead-Kloster et al., 2005).
Biological Activity and Applications
Anticancer Potential
Research into derivatives structurally related to 1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione has shown promising anticancer activity. For instance, modifications of indole derivatives have been evaluated for their ability to circumvent drug resistance in cancer treatment, offering insights into the compound's potential therapeutic applications (Shchekotikhin et al., 2005).
Luminescent Properties and Photo-Induced Electron Transfer
The luminescent properties of naphthalimides with piperazine substituents, related to the compound of interest, have been explored for applications in fluorescence-based sensors and imaging technologies. Such studies highlight the potential use of 1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione in developing novel diagnostic tools and materials for photonic applications (Gan et al., 2003).
Herbicidal Activity
The synthesis and evaluation of novel herbicidal 1-phenyl-piperazine-2,6-diones showcase the compound's potential utility in agricultural applications, particularly in the development of new herbicides (Li et al., 2005).
作用機序
将来の方向性
特性
IUPAC Name |
1-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-14-6-7-15(21)12-18(14)23-10-8-22(9-11-23)13-24-17-5-3-2-4-16(17)19(25)20(24)26/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNZPTSTSSPGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CN3C4=CC=CC=C4C(=O)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate](/img/structure/B5553295.png)
![5-(1-azepanyl)-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5553296.png)
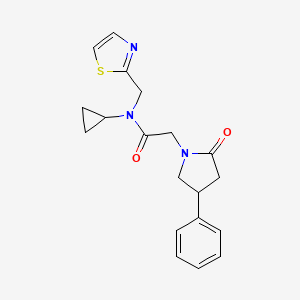
![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5553301.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(2E)-3-phenylprop-2-en-1-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5553307.png)
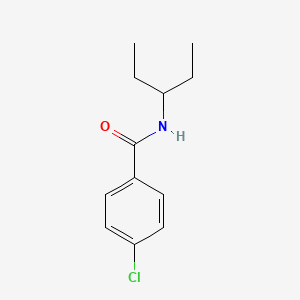
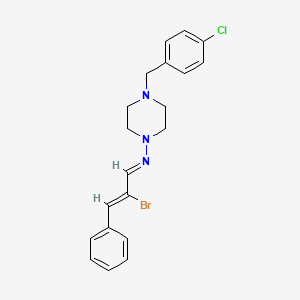
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B5553328.png)
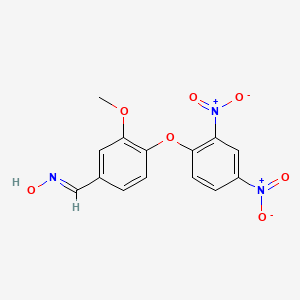
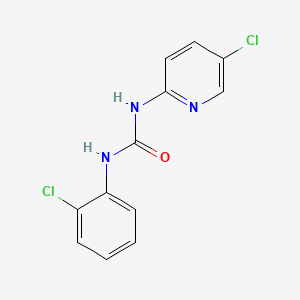
![4-({4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}methyl)benzoic acid](/img/structure/B5553343.png)
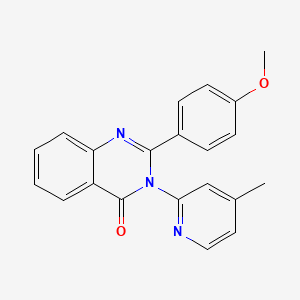
![8-(4-amino-2-pyrimidinyl)-2-(3,4-difluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553378.png)
![8-{[2-(diethylamino)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5553382.png)